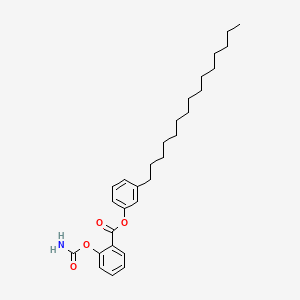
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, an aminocarbonyl group, and a pentadecylphenyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
88599-34-2 |
|---|---|
Molecular Formula |
C29H41NO4 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(3-pentadecylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C29H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-19-17-20-25(23-24)33-28(31)26-21-15-16-22-27(26)34-29(30)32/h15-17,19-23H,2-14,18H2,1H3,(H2,30,32) |
InChI Key |
BXHQKJWGFMPOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester typically involves the esterification of benzoic acid with 3-pentadecylphenol, followed by the introduction of the aminocarbonyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification and subsequent reactions. For instance, the esterification can be carried out using sulfuric acid as a catalyst and methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenol
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl acetate
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is unique due to its specific ester linkage and the presence of a long pentadecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


